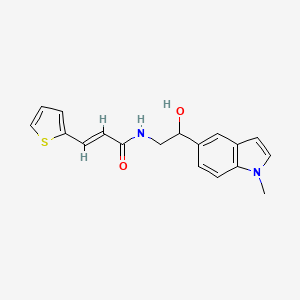

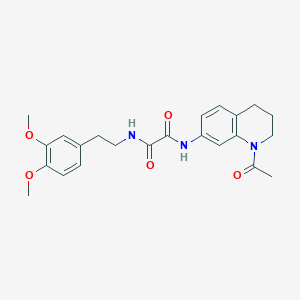

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)-3-(thiophen-2-yl)acrylamide, also known as HIT-6, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HIT-6 is a small molecule inhibitor that is being studied for its ability to target specific proteins involved in various diseases.

Applications De Recherche Scientifique

Organic Synthesis and Polymer Science

Rearrangement Reactions : Research highlights the reactivity of similar acrylamide derivatives in rearrangement reactions, leading to the synthesis of complex organic structures. These reactions are pivotal in the synthesis of pharmaceuticals and agrochemicals (Yokoyama, Hatanaka, & Sakamoto, 1985).

Polymerization for Drug Delivery : The creation of pH-sensitive microspheres using acrylamide copolymers for targeted drug delivery showcases the adaptability of these compounds in creating responsive materials. This innovation is key in developing more efficient and targeted therapeutic delivery systems (Swamy, Prasad, Rao, & Subha, 2013).

Photoresponsive Polymers : The synthesis of polymers containing acrylamide and azobenzene groups illustrates the potential for creating materials that change properties in response to light. These materials have applications in optoelectronics and as smart coatings that can dynamically respond to environmental stimuli (Akiyama & Tamaoki, 2004).

Biotechnology and Biomaterials

Protein Patterning on Polyacrylamide Substrates : Techniques for activating polyacrylamide substrates to covalently bond proteins enable the creation of microscale patterns. This method facilitates the study of cell behavior in precisely controlled biochemical environments, which is critical for advances in tissue engineering and cellular biology (Poellmann & Wagoner Johnson, 2013).

Hydrophilicity of Hydroxylated Poly(acrylamides) : Research on hydroxylated poly(acrylamides) reveals the impact of hydroxyl groups on the hydrophilicity of polymers, which is significant for developing biocompatible and water-soluble materials. These findings are essential for the creation of hydrogels and other soft materials for biomedical applications (Saito, Sugawara, & Matsuda, 1996).

Propriétés

IUPAC Name |

(E)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2S/c1-20-9-8-13-11-14(4-6-16(13)20)17(21)12-19-18(22)7-5-15-3-2-10-23-15/h2-11,17,21H,12H2,1H3,(H,19,22)/b7-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSBBTEOKIPWQFP-FNORWQNLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)C=CC3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)/C=C/C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-5-((4-ethylphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2769503.png)

![[4-[(4-Methylpiperazin-1-yl)methyl]phenyl]methanamine;trihydrochloride](/img/structure/B2769504.png)

![(4-(4-Methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methylisoxazol-5-yl)methanone](/img/structure/B2769505.png)

![N-[1-(3-Cyanopyrazin-2-yl)azetidin-3-yl]-2-(2,4-difluorophenyl)-N-methylacetamide](/img/structure/B2769514.png)

![1-(4-bromobenzyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2769516.png)

![5-Oxa-8-azaspiro[2.6]nonane;hydrochloride](/img/structure/B2769522.png)

![4-ethylsulfanyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2769523.png)

![3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]-N-ethylpropanamide](/img/structure/B2769525.png)